![molecular formula C26H45N5O2 B2979430 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione CAS No. 921081-67-6](/img/no-structure.png)
7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione, also known as DMP-728, is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disorders, and neurological disorders.
Wirkmechanismus
7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes. It selectively inhibits PDE4 and PDE7 enzymes, which are involved in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively. By inhibiting these enzymes, 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione increases the levels of cAMP and cGMP, which leads to the activation of downstream signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione has several biochemical and physiological effects. It inhibits the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the development of cardiovascular and neurological disorders. In addition, 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione improves cardiac function by increasing the contractility of cardiac myocytes and reducing cardiac fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione has several advantages for lab experiments. It is a potent and selective inhibitor of PDE4 and PDE7 enzymes, which makes it an ideal tool for studying the role of these enzymes in various diseases. It also has a relatively long half-life, which allows for sustained inhibition of PDE enzymes. However, 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in in vitro assays. It also has poor bioavailability, which limits its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione. One direction is to develop more potent and selective inhibitors of PDE enzymes, which can be used for the treatment of various diseases. Another direction is to study the potential synergistic effects of 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione with other drugs, such as chemotherapy drugs, in the treatment of cancer. Additionally, more studies are needed to understand the underlying mechanisms of the anti-inflammatory and neuroprotective effects of 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione.
Synthesemethoden
The synthesis method of 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione involves several steps, including the condensation of 1-methylpiperidin-2-one with 7-dodecanol to form the corresponding imine, followed by reduction with sodium borohydride to give 7-dodecyl-1-methylpiperidin-2-ol. The resulting compound is then reacted with 2,6-dichloropurine to form 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione has been shown to inhibit the growth of multiple cancer cell lines, including breast, lung, and prostate cancer cells. It also enhances the anti-tumor effects of chemotherapy drugs. In cardiovascular disorders, 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione has been shown to improve cardiac function and reduce the risk of heart failure. In neurological disorders, 7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
CAS-Nummer |
921081-67-6 |
|---|---|
Produktname |
7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione |
Molekularformel |
C26H45N5O2 |
Molekulargewicht |
459.679 |
IUPAC-Name |
7-dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C26H45N5O2/c1-5-6-7-8-9-10-11-12-13-15-19-31-22(20-30-18-16-14-17-21(30)2)27-24-23(31)25(32)29(4)26(33)28(24)3/h21H,5-20H2,1-4H3 |
InChI-Schlüssel |
AQGMBKKANGTBOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



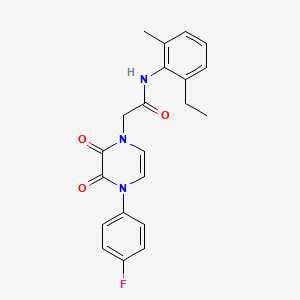

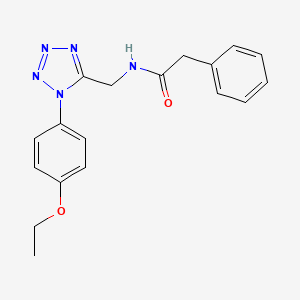
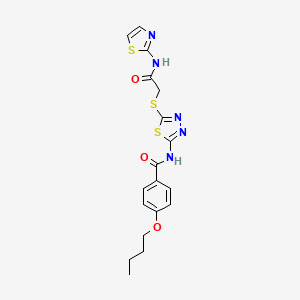
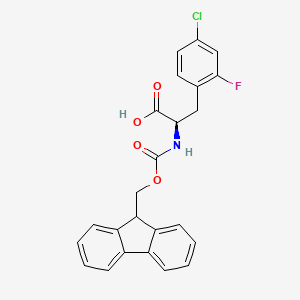
![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isobutyl-1H-benzo[d]imidazole](/img/structure/B2979357.png)
![1-[1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2979359.png)
![2-(2-{4-[3-(4-Nitro-phenyl)-acryloyl]-piperazin-1-yl}-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2979360.png)
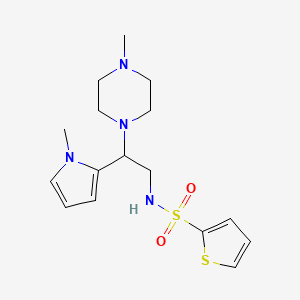
![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2979365.png)
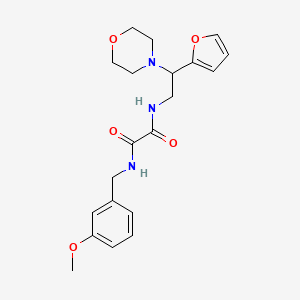
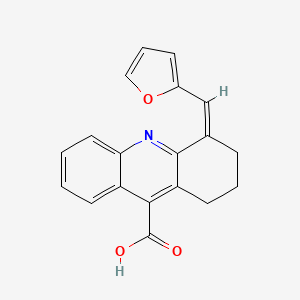
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2979369.png)
![2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2979370.png)